N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide

Description

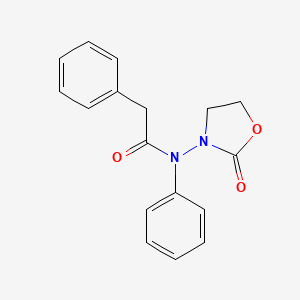

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazolidin-2-one core substituted with two phenyl groups and an acetamide moiety. This compound shares structural similarities with agrochemicals and pharmaceuticals, particularly those targeting enzymatic pathways or microbial activity.

Properties

CAS No. |

78157-34-3 |

|---|---|

Molecular Formula |

C17H16N2O3 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N-(2-oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide |

InChI |

InChI=1S/C17H16N2O3/c20-16(13-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)18-11-12-22-17(18)21/h1-10H,11-13H2 |

InChI Key |

XXQRDLOMFDOBPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide typically involves the formation of the oxazolidinone ring followed by the introduction of the diphenylacetamide group. One common method involves the reaction of an aldehyde with a chiral amino alcohol to form an intermediate, which is then cyclized to form the oxazolidinone ring. The diphenylacetamide group can be introduced through a subsequent acylation reaction.

Industrial Production Methods

In industrial settings, the synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products. Common reagents used in the industrial synthesis include aldehydes, chiral amino alcohols, and acylating agents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and oxazolidinone moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential antibacterial properties.

Medicine: It is investigated for its potential use in developing new antibiotics.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide with analogous compounds:

Key Observations:

- Core Structure: The target compound and oxadixyl share the 1,3-oxazolidin-2-one ring, a motif associated with bioactivity in pesticides and antibiotics .

- Applications: Oxadixyl’s role as a fungicide suggests the target compound may also exhibit pesticidal activity, though its diphenyl groups could confer distinct binding properties .

Physicochemical Properties

- Melting Point: Oxadixyl’s melting point (105°C) reflects its crystalline stability, likely due to hydrogen bonding via the methoxy group. The target compound’s melting point is unreported but may differ due to bulkier phenyl substituents .

- Solubility: The diphenyl groups in the target compound may reduce aqueous solubility compared to oxadixyl, impacting formulation strategies.

Biological Activity

N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide, also known by its CAS number 78157-34-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 239.27 g/mol. The compound features an oxazolidinone ring which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N2O2 |

| Molecular Weight | 239.27 g/mol |

| CAS Number | 78157-34-3 |

| Purity | ≥98% |

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Properties

Research has also explored the compound's anticancer potential. In a study involving human cancer cell lines, this compound showed cytotoxic effects by inducing apoptosis in cancer cells. The compound's ability to modulate apoptotic pathways suggests it could serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Neuroprotective properties have been observed in animal models of neurodegenerative diseases. The compound appears to exert protective effects against oxidative stress-induced neuronal damage. Mechanistically, it may enhance the activity of antioxidant enzymes and reduce levels of reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting strong antibacterial activity.

Case Study 2: Cancer Cell Line Testing

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed that the mechanism involved apoptosis.

Case Study 3: Neuroprotection in Rodent Models

In a model of induced neurotoxicity using rotenone, administration of this compound significantly improved motor function and reduced neuronal loss in treated rodents compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.